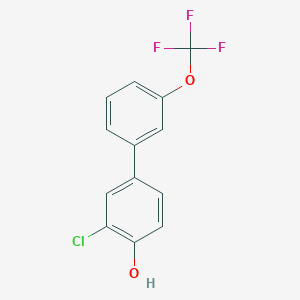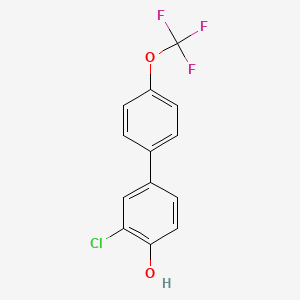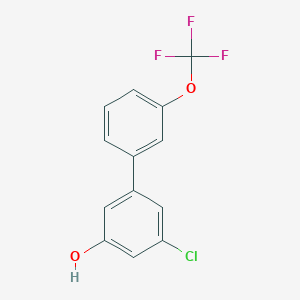
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) is a synthetic organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the production of a variety of pharmaceuticals, agrochemicals, and other products. It is also used as a reagent in the synthesis of other compounds. This compound has a wide range of applications due to its versatile reactivity and low toxicity.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other products. It has also been used as a catalyst in the synthesis of polymers and as an initiator in the synthesis of polyurethanes. It has been used in the synthesis of fluorescent dyes and as an antioxidant in the synthesis of polymers. In addition, it has been used in the synthesis of organic semiconductors and as a precursor in the synthesis of metal complexes.
Wirkmechanismus
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) is a versatile reagent that can react with a variety of substrates in a variety of ways. It can act as an electrophile, nucleophile, or catalyst depending on the reaction conditions. It can react with other compounds to form covalent bonds, or it can act as a catalyst to facilitate the formation of covalent bonds. In addition, it can act as an oxidizing agent to oxidize organic compounds.
Biochemical and Physiological Effects
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) has been found to have low toxicity in animal studies. It has been found to be non-mutagenic and non-carcinogenic. However, it has been found to cause skin and eye irritation in humans. It has also been found to be an irritant to the respiratory system. In addition, it has been found to cause neurological effects in humans and animals, such as headaches, dizziness, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and readily available. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. On the other hand, it is a volatile compound, making it difficult to store and handle. In addition, it is a strong oxidizing agent and can react with a variety of substrates, making it difficult to control the reaction.
Zukünftige Richtungen
The future directions for 3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) are numerous. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other products. It could also be used in the synthesis of polymers, fluorescent dyes, and organic semiconductors. In addition, it could be used as an initiator in the synthesis of polyurethanes and as a catalyst in the synthesis of metal complexes. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Synthesemethoden
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) can be synthesized in a two-step process. The first step involves reacting 3-chlorophenol with 3-trifluoromethoxybenzaldehyde in the presence of an acid catalyst. This reaction produces a mixture of 3-chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) and 5-(3-trifluoromethoxyphenyl)phenol (5%). The second step involves separating out the desired compound from the mixture using column chromatography.
Eigenschaften
IUPAC Name |
3-chloro-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-10-4-9(5-11(18)7-10)8-2-1-3-12(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRHHALVOVRKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686151 |
Source


|
| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
CAS RN |
1261460-11-0 |
Source


|
| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


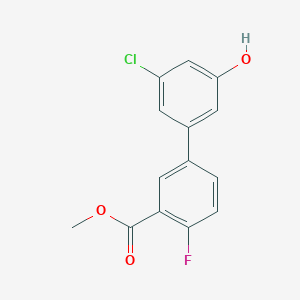






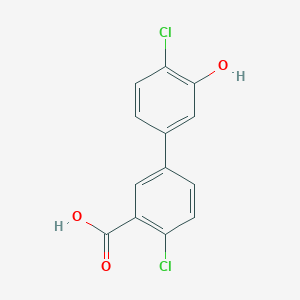
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)
